3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate
CAS No.:
Cat. No.: VC8591525
Molecular Formula: C22H16O7
Molecular Weight: 392.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H16O7 |
|---|---|
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | [3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] furan-2-carboxylate |
| Standard InChI | InChI=1S/C22H16O7/c1-2-25-16-6-3-4-7-17(16)29-20-13-27-19-12-14(9-10-15(19)21(20)23)28-22(24)18-8-5-11-26-18/h3-13H,2H2,1H3 |
| Standard InChI Key | ARKIIDCJFUSGPQ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CO4 |
| Canonical SMILES | CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CO4 |
Introduction
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate is a complex organic compound belonging to the chromenone class, which is known for its diverse biological activities. This compound features a chromenone core structure, characterized by a fused benzene and pyrone ring system, with additional functional groups such as an ethoxyphenoxy moiety and a furan-2-carboxylate group. The molecular formula of this compound is C23H18O7, and its molecular weight is approximately 406.4 g/mol .
Synthesis and Preparation
The synthesis of compounds similar to 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate typically involves multi-step reactions. These may include condensation reactions, esterification, and other organic transformations. The specific synthesis route for this compound is not detailed in available literature, but it likely involves similar methodologies used for related chromenone derivatives.
Related Compounds and Their Activities
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate | C22H22O6 | Potential therapeutic applications |
| ((3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid | - | Enzyme inhibition or modulation |
| 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate | C23H23NO7 | Potential biological activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume